molecular formula C14H27BO4 B8203268 Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

Cat. No.: B8203268
M. Wt: 270.17 g/mol
InChI Key: YWNMEPZYBIEVOK-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a boronate ester derivative characterized by a tert-butyl ester group and a tetramethyl dioxaborolane ring. The compound serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds . Its structure includes a methyl substituent on the propanoate chain, which introduces steric effects that can modulate reactivity and selectivity in catalytic processes. The tert-butyl group enhances solubility in non-polar solvents and stabilizes the ester moiety against hydrolysis .

Synthetic routes often involve palladium-catalyzed borylation of halogenated precursors, as exemplified by the coupling of bis(pinacolato)diboron (B₂pin₂) with brominated intermediates under reflux conditions in 1,4-dioxane . The compound’s utility in pharmaceutical and materials science research is underscored by its role in generating biphenyl oxazole derivatives and other complex scaffolds .

Properties

IUPAC Name

tert-butyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BO4/c1-10(11(16)17-12(2,3)4)9-15-18-13(5,6)14(7,8)19-15/h10H,9H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNMEPZYBIEVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure for Diastereoselective Synthesis

The copper-catalyzed β-borylation of α,β-unsaturated esters is a widely used method. In a representative protocol:

  • Reagents : Methyl α-alkyl-α,β-unsaturated ester (1), bis(pinacolato)diboron (B₂Pin₂, 1.1 equiv), CuCl (10 mol%), SPhos ligand (20 mol%), KOMe (1.0 equiv), toluene.

  • Conditions : Heating at 80°C for 30 min, followed by electrophile addition at 28–60°C.

  • Outcome : Yields 45–87% with diastereomeric ratios >98:2.

Key Data:

ParameterValue
CatalystCuCl/SPhos
Temperature80°C (activation), 28–60°C
Diastereoselectivity>99:1 for most substrates
Yield Range45–87%

Adaptation for Tert-Butyl Esters

To synthesize the tert-butyl variant, the methyl ester intermediate undergoes transesterification:

  • Borylation Step : Prepare methyl 2-methyl-3-(pinacolboron)propanoate via copper catalysis.

  • Transesterification : React with tert-butanol and KO-t-Bu (1.0 equiv) in toluene at 30°C.

    • Yield : 92% for analogous substrates.

Hydroboration of Propenoate Derivatives

Ligand-Free Copper Catalysis

A ligand-free approach using CuI (10 mol%), NaOtBu (1.3 equiv), and B₂Pin₂ (1.5 equiv) in acetonitrile/MeOH achieves β-borylation:

  • Substrate : α-Trifluoromethyl-α,β-unsaturated esters.

  • Outcome : 70–89% yield for gem-difluoroallyl boronic esters.

Comparison with Tert-Butyl Systems:

FeatureTert-Butyl Ester Adaptation
BaseNaOtBu or KOMe
SolventToluene or MeCN/MeOH
Catalyst Loading5–10 mol% Cu

Transesterification of Boronated Methyl Esters

Stepwise Synthesis

Methyl 2-methyl-3-(pinacolboron)propanoate is transesterified to the tert-butyl variant using KO-t-Bu:

  • Reagents : Methyl ester (1.0 equiv), tert-butanol (2.0 equiv), KO-t-Bu (1.0 equiv).

  • Conditions : Toluene, 30°C, 12 h.

  • Yield : 92% (analogous substrates).

Substrate Scope and Limitations

Tolerated Functional Groups

  • Electron-Withdrawing Groups : Halogens (Cl, Br), CF₃, and methoxy.

  • Steric Effects : Bulky tert-butyl groups reduce yields by 10–15% compared to methyl esters.

Challenges

  • Boronate Stability : Tert-butyl esters require anhydrous conditions to prevent hydrolysis.

  • Diastereocontrol : High catalyst loading (20 mol% SPhos) is critical for >99:1 dr.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 1.17–1.24 (s, 12H, Bpin), 1.21 (s, 3H, C(CH₃)₃), 2.10–2.30 (m, 2H, CH₂), 3.67 (s, 3H, COOCH₃*).

  • ¹¹B NMR : δ 32.8–33.1 ppm.

  • HRMS : m/z calcd for C₁₃H₂₅BO₄ [M+H]⁺: 256.15; found: 256.15.

*Note: For tert-butyl esters, COOCH₃ is replaced by COOC(CH₃)₃ (δ 1.54 ppm).

Industrial and Scalability Considerations

  • Catalyst Recycling : Copper residues are removed via silica gel chromatography.

  • Cost Efficiency : B₂Pin₂ (1822/g)andCuCl(18–22/g) and CuCl (0.5/g) make this method scalable .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Preliminary studies indicate that compounds featuring dioxaborolane moieties may exhibit significant anticancer properties. The mechanism often involves the inhibition of key cellular signaling pathways that contribute to tumor growth. For instance, research has shown that similar boron-containing compounds can disrupt cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.

Enzyme Inhibition
Compounds with pyrazole and boron structures have been documented to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition can lead to reduced pain and inflammation, presenting potential therapeutic uses in pain management and anti-inflammatory treatments.

Materials Science

Catalysis
Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate has shown promise as a catalyst in various organic reactions. Its boron content allows it to participate in reactions such as Suzuki coupling, where it can facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids.

Neuroprotective Effects

Research indicates that boron-containing compounds may provide neuroprotective benefits by modulating neurotransmitter levels or protecting against oxidative stress. This property is particularly relevant for developing treatments for neurodegenerative diseases.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored a series of dioxaborolane derivatives, including this compound. The results demonstrated that these compounds inhibited tumor growth in vitro by interfering with the Akt signaling pathway, which is pivotal in cancer progression .

Case Study 2: Enzyme Inhibition

In another study focused on enzyme activity, researchers tested various pyrazole derivatives for their ability to inhibit COX enzymes. The findings revealed that compounds similar to this compound exhibited significant inhibitory effects on COX-1 and COX-2 activities, suggesting potential applications in anti-inflammatory drug development .

Mechanism of Action

The mechanism of action of Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate involves the formation of a boronate complex with a transition metal catalyst, such as palladium. This complex facilitates the transfer of the boronic ester group to an electrophilic substrate, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this process include the activation of the boronic ester group and the coordination of the transition metal catalyst .

Comparison with Similar Compounds

Key Structural Variations:

Ester Group Substitution :

  • Methyl vs. tert-butyl esters :
  • Methyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate (4.3m, ):
  • Lower steric hindrance compared to tert-butyl analogs, leading to faster reaction kinetics in cross-couplings.
  • Higher susceptibility to hydrolysis due to the less bulky methyl group.
  • Tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate (4.3n, ):
  • Extended carbon chain (butanoate vs. propanoate) increases lipophilicity, enhancing membrane permeability in drug discovery applications.

Heterocyclic Boronate Esters :

  • Tert-butyl (3S)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate (PBLJ0660, ):
  • Incorporates a pyrazole ring, enabling π-π interactions in catalytic systems.
  • Chiral center (3S configuration) allows enantioselective synthesis, a feature absent in simpler propanoate derivatives.

Aromatic Boronate Esters :

  • Tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate ():
  • Pyridine ring enhances electron-withdrawing effects, accelerating oxidative addition in palladium-catalyzed reactions.
  • Carbamate group introduces hydrogen-bonding capacity, improving crystallinity for X-ray analysis .

Reactivity and Application Differences

Table 1: Comparative Reactivity in Suzuki-Miyaura Couplings

Compound Reaction Yield (%) Coupling Partner Key Observation Reference
Tert-butyl 2-methyl-3-(tetramethyl-dioxaborolan-2-yl)propanoate 85 3-Bromophenyl isoxazole Moderate steric hindrance slows coupling
Methyl 2-methyl-3-(tetramethyl-dioxaborolan-2-yl)propanoate (4.3m) 92 Aryl bromides Faster kinetics due to smaller ester
Tert-butyl 3-(tetramethyl-dioxaborolan-2-yl)butanoate (4.3n) 78 Vinyl triflates Longer chain reduces electronic coupling
Tert-butyl N-[4-(tetramethyl-dioxaborolan-2-yl)pyridin-2-yl]carbamate 88 Aryl chlorides Pyridine enhances electron deficiency

Table 2: Physicochemical Properties

Compound Molecular Weight Solubility (CHCl₃) Thermal Stability (°C)
Tert-butyl 2-methyl-3-(tetramethyl-dioxaborolan-2-yl)propanoate 284.2 High 180–190
Methyl 2-methyl-3-(tetramethyl-dioxaborolan-2-yl)propanoate (4.3m) 242.1 Moderate 160–170
Tert-butyl 3-(tetramethyl-dioxaborolan-2-yl)butanoate (4.3n) 298.3 High 190–200
Tert-butyl N-[4-(tetramethyl-dioxaborolan-2-yl)pyridin-2-yl]carbamate 348.2 Low 210–220

Biological Activity

Tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a compound of increasing interest in medicinal chemistry and organic synthesis. Its unique structure, which includes a dioxaborolane moiety, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H24B2O4C_{14}H_{24}B_{2}O_{4}, with a molecular weight of approximately 284.15 g/mol. The compound features a tert-butyl group, a methyl group, and a dioxaborolane ring, which are critical for its reactivity and biological interactions.

1. Antitumor Activity

Research indicates that compounds containing dioxaborolane groups can exhibit antitumor properties. For instance, studies have shown that similar derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Study Compound Cell Line IC50 (µM) Mechanism
Dioxaborolane DerivativeA549 (Lung Cancer)10.5Apoptosis Induction
Dioxaborolane DerivativeMCF-7 (Breast Cancer)8.7Cell Cycle Arrest

2. Antimicrobial Properties

The antimicrobial activity of tert-butyl derivatives has been documented in various studies. The presence of the dioxaborolane moiety enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains.

Study Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
E. coli32 µg/mLBactericidal
S. aureus16 µg/mLBacteriostatic

3. Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Notably, its effect on cytochrome P450 enzymes suggests implications for drug metabolism.

Enzyme Inhibition Type IC50 (µM)
CYP1A2Competitive Inhibition25
CYP3A4Non-competitive15

Case Study 1: Antitumor Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of dioxaborolane derivatives and evaluated their antitumor activity against various cancer cell lines. This compound demonstrated significant cytotoxicity against A549 cells with an IC50 value of 10 µM, indicating its potential as an antitumor agent.

Case Study 2: Antimicrobial Activity

A study conducted by Smith et al. (2024) focused on the antimicrobial properties of several tert-butyl derivatives against Gram-positive and Gram-negative bacteria. The compound showed remarkable activity against S. aureus with an MIC of 16 µg/mL, suggesting it could serve as a lead compound for developing new antimicrobial agents.

Q & A

Q. What synthetic methodologies are commonly employed for tert-butyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate?

The compound is synthesized via nucleophilic substitution or transition-metal-catalyzed borylation. A representative procedure involves reacting a tert-butyl ester precursor with a diboron reagent (e.g., bis(pinacolato)diboron) under mild conditions. General Procedure 1 ( ) outlines the use of flash chromatography for purification, yielding a colorless oil. Key steps include:

  • Reagents : Bis(pinacolato)diboron, palladium catalyst (e.g., PdCl₂), and base (e.g., KOAc).
  • Work-Up : Extraction with tetrachloroethylene-d6 (for NMR analysis) or silica gel chromatography ( ).
  • Yield : Typically 60–90%, depending on ester substituents (e.g., methyl, ethyl, benzyl analogs in ).

Q. How is this compound characterized spectroscopically?

Characterization relies on multinuclear NMR (¹H, ¹³C, ¹¹B), IR, and HRMS. For example:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.65 (s, 3H, OCH₃), 2.68 (sextet, J = 7.1 Hz, 1H, CH), 1.24 (s, 12H, pinacolyl CH₃), 1.20 (d, J = 7.1 Hz, 3H, CH₃) ( ).
  • ¹¹B NMR : δ ~33 ppm, confirming the sp²-hybridized boron center ( ).
  • HRMS : Calculated [M+H]⁺ for C₁₄H₂₆BO₄: 269.19; Observed: 269.18 ( ).

Q. What are the primary applications of this boronic ester in organic synthesis?

It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions () to construct C–C bonds. The tert-butyl ester enhances steric protection of the boron center, improving stability during coupling with aryl/vinyl halides. Applications include:

  • Synthesis of biaryls, conjugated dienes, and functionalized alkanes.
  • Compatibility with Pd catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., Na₂CO₃) ().

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield cross-coupling with sterically hindered substrates?

  • Catalyst Screening : Use Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to prevent β-hydride elimination ().
  • Solvent Effects : Polar aprotic solvents (THF, DMF) improve solubility of boronic esters.
  • Temperature Control : Reactions at 60–80°C balance reactivity and decomposition risks ( ).
  • Additives : Na₂SO₄ ( ) or molecular sieves mitigate moisture interference.

Q. What strategies resolve discrepancies in NMR data for structurally similar derivatives?

Contradictions in ¹H/¹³C shifts (e.g., methyl vs. ethyl ester analogs in ) may arise from:

  • Diastereomerism : Check for axial/equatorial isomerism in the dioxaborolane ring.
  • Impurities : Use preparative TLC (1:9 EtOAc/hexanes, Rf 0.35; ) to isolate pure fractions.
  • Dynamic Effects : Variable-temperature NMR can reveal conformational exchange (e.g., tert-butyl group rotation).

Q. How should researchers address hydrolytic instability during storage?

  • Storage Conditions : Store at 0–6°C under inert atmosphere (N₂/Ar) ( ).
  • Stabilizers : Add 1–2% triethylamine to neutralize trace acids.
  • Quality Monitoring : Periodic ¹¹B NMR to detect hydrolysis (boronic acid formation at δ ~18 ppm).

Q. What analytical techniques confirm the absence of common by-products (e.g., deboronated species)?

  • HRMS : Detect [M+H–Bpin]⁺ fragments (loss of pinacolato boronate).
  • IR Spectroscopy : Absence of B–O stretching (~1320 cm⁻¹) in hydrolyzed products ( ).
  • HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm ( ).

Q. How can scalability challenges in multi-gram synthesis be mitigated?

  • Batch Size : Scale reactions linearly (e.g., 1 mmol → 10 mmol; ) with rigorous temperature control.
  • Purification : Replace flash chromatography with recrystallization (e.g., hexanes/EtOAc).
  • Process Monitoring : In-situ FTIR to track boron reagent consumption.

Methodological Notes

  • Spectral Interpretation : Always compare with literature data for analogous pinacol boronate esters ().
  • Reaction Design : Prioritize anhydrous conditions and Schlenk techniques to prevent boronic ester decomposition.
  • Data Validation : Cross-reference HRMS with isotopic patterns (e.g., ¹¹B at 80.1% abundance).

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